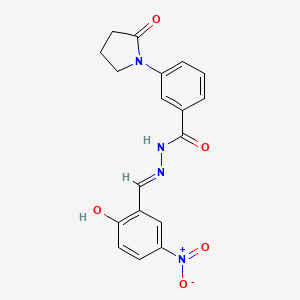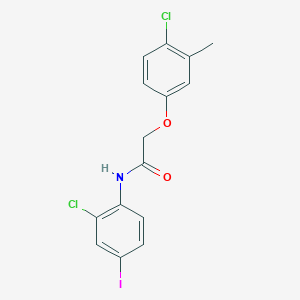![molecular formula C21H22FN3O B6050761 2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6050761.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline, commonly known as FMPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPQ is a quinoline derivative that belongs to the class of piperazine compounds. It has been found to possess a range of biological activities, including antipsychotic, anti-inflammatory, and anti-cancer effects.
Mechanism of Action
The mechanism of action of FMPQ involves its interaction with various receptors and enzymes in the body. As a dopamine D2 receptor antagonist, FMPQ blocks the binding of dopamine to the receptor, thereby reducing the activity of the dopaminergic system. This leads to a decrease in the symptoms of psychosis. FMPQ also inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. By inhibiting PDE4, FMPQ reduces the production of these cytokines, leading to anti-inflammatory effects. Additionally, FMPQ induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
FMPQ has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of dopamine and its metabolites in the brain, leading to its antipsychotic effects. FMPQ has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory effects. Furthermore, FMPQ has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of FMPQ is its specificity for dopamine D2 receptors, which makes it a useful tool for studying the dopaminergic system. FMPQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of FMPQ is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, FMPQ has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the study of FMPQ. One area of interest is its potential as a treatment for psychiatric disorders such as schizophrenia and bipolar disorder. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Future studies could investigate the use of FMPQ in combination with other drugs to enhance its therapeutic effects. Additionally, the development of FMPQ derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of FMPQ involves a multi-step process that starts with the reaction of 2-chloro-8-methoxy-4-methylquinoline with 2-fluoroaniline in the presence of a base such as sodium hydride. The resulting product is then treated with piperazine to form the final compound, FMPQ. The yield of FMPQ can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
FMPQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic properties by acting as a dopamine D2 receptor antagonist. FMPQ has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, FMPQ has been investigated for its anti-cancer properties, particularly against breast cancer cells, by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-14-20(23-21-16(15)6-5-9-19(21)26-2)25-12-10-24(11-13-25)18-8-4-3-7-17(18)22/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHDHKLEMOLNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-piperidinyl)benzoyl]-3-piperidinamine](/img/structure/B6050703.png)
![2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)
![2-(2-fluorobenzyl)-6-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050718.png)
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6050722.png)
![N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6050725.png)

![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6050741.png)
amino]carbonyl}benzoate](/img/structure/B6050749.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6050759.png)

![2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6050775.png)
![N-(2-cyclooctylethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6050780.png)